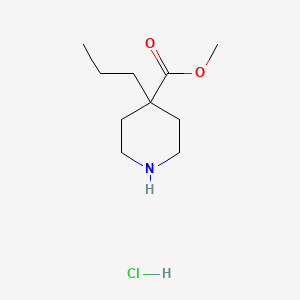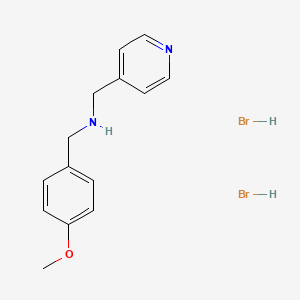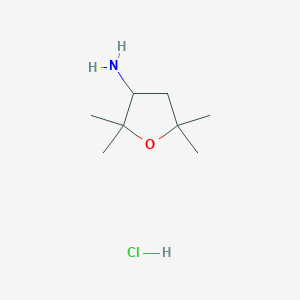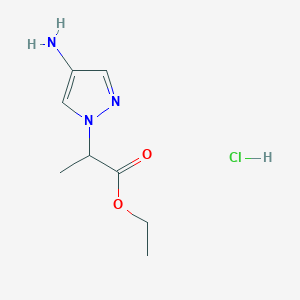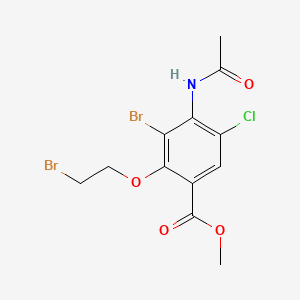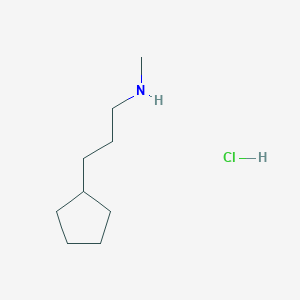
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde
概要
説明
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde, also known as CPMPC, is an organic compound used in various scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 91-93 °C. CPMPC is an important intermediate in the synthesis of pharmaceuticals, such as antibiotics, and is also used in the synthesis of dyes, pesticides, and other industrial chemicals.
科学的研究の応用
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is used in various scientific research applications, including the synthesis of antibiotics, dyes, pesticides, and other industrial chemicals. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a starting material for the synthesis of pharmaceuticals. Additionally, this compound is used as a building block in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and imidazoles.
作用機序
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that is used in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It acts as an intermediate in the synthesis of heterocyclic compounds and catalyzes the formation of carbon-carbon bonds. Additionally, this compound can act as an electrophile in the formation of new bonds, and as a nucleophile in the formation of cyclic compounds.
Biochemical and Physiological Effects
This compound is an organic compound that is used in various scientific research applications. It is not known to have any direct biochemical or physiological effects. However, due to its role as an intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals, it may have indirect effects on the biochemical and physiological processes of the body.
実験室実験の利点と制限
The main advantage of using 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde in lab experiments is its availability and affordability. It is a relatively inexpensive compound, and it is readily available from scientific suppliers. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is insoluble in water, making it difficult to dissolve and use in experiments.
将来の方向性
There are a number of potential future directions for research involving 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde. These include further exploration of its role as an intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals; investigation of its potential as a catalyst in the synthesis of heterocyclic compounds; and exploration of its potential as a building block in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into its use as a reagent in organic synthesis, as well as its potential as an electrophile and nucleophile in the formation of new bonds. Finally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and other safety-related issues.
特性
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c1-6-7(5-15)4-14(13-6)8-2-3-11-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEXODJJSQPXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1432111.png)

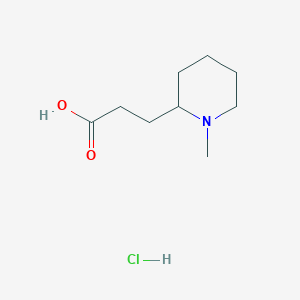

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)
![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
